Tezampanel is a potent and selective antagonist of the AMPA/kainate subtype of ionotropic glutamate receptors. [, , , ] It acts by competitively binding to these receptors, preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. [, , , ] This action inhibits the overexcitation of neurons, which is implicated in various neurological conditions, including epilepsy, neuropathic pain, and spasticity. [, , , , , ]
Tezampanel exerts its effects by selectively antagonizing AMPA/kainate receptors, a subtype of ionotropic glutamate receptors. [, , , ] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excessive activation of these receptors contributes to neuronal hyperexcitability. [, , , ] By competitively binding to these receptors, Tezampanel prevents glutamate binding, thereby inhibiting the overexcitation of neurons. [, , , ]
7.1. Neuropathic Pain Management: Studies demonstrate that epidural administration of Tezampanel effectively reduces pain behaviors in rat models of postoperative pain. [] This suggests a potential application in managing neuropathic pain, particularly in cases where conventional analgesics are ineffective or poorly tolerated. []
7.2. Treatment of Spasticity and Rigidity: Research indicates that Tezampanel can effectively suppress spasticity and rigidity in a rat model of ischemic paraplegia. [, ] It achieves this by antagonizing the overexpressed GluR1 (a subtype of AMPA receptors) in reactive astrocytes within the spinal cord, suggesting a potential therapeutic target for spasticity management. [, ]
7.3. Neuroprotection against Nerve Agent Exposure: Tezampanel, especially when co-administered with Caramiphen, exhibits significant neuroprotective effects against nerve agent-induced status epilepticus in rat models. [, ] It effectively reduces neuronal damage and long-term neuropathological consequences compared to midazolam, indicating its potential as a treatment option for nerve agent exposure. [, ]
7.4. Treatment of Chronic Migraine: Tezampanel is identified as a promising treatment option for chronic migraine, including refractory cases. [] Its multi-target mechanism of action and potential efficacy in addressing migraine symptoms warrant further investigation in clinical settings. []
7.5. Potential in Capsaicin-Induced Pain and Hyperalgesia: Studies involving NGX426, an oral prodrug of Tezampanel, suggest its efficacy in reducing capsaicin-induced pain and hyperalgesia in human volunteers. [] This finding indicates a potential application in managing pain conditions associated with hypersensitivity to stimuli. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2